molecular formula C13H23N5O2 B7106844 N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]-2-(2-methylcyclohexyl)acetamide

N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]-2-(2-methylcyclohexyl)acetamide

Cat. No.: B7106844
M. Wt: 281.35 g/mol
InChI Key: DHANXXJXXQVKEM-UHFFFAOYSA-N
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Description

N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]-2-(2-methylcyclohexyl)acetamide is a synthetic organic compound that features a tetrazole ring, a methoxy group, and a cyclohexyl moiety

Properties

IUPAC Name

N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]-2-(2-methylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-9-5-3-4-6-10(9)7-12(19)14-11(8-20-2)13-15-17-18-16-13/h9-11H,3-8H2,1-2H3,(H,14,19)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHANXXJXXQVKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1CC(=O)NC(COC)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]-2-(2-methylcyclohexyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]-2-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]-2-(2-methylcyclohexyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]-2-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring may interact with enzyme active sites, while the methoxy and cyclohexyl groups can modulate the compound’s binding affinity and selectivity. This compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]-2-(2-methylcyclohexyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the cyclohexyl moiety differentiates it from other tetrazole-containing compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

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